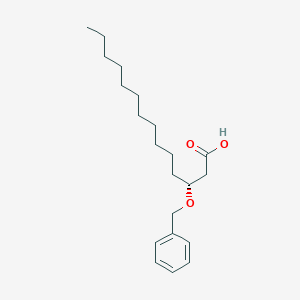

(r)-3-Benzyloxy-tetradecanoic acid

Vue d'ensemble

Description

"(r)-3-Benzyloxy-tetradecanoic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of optically active compounds and their potential applications. The synthesis and properties of similar compounds have been extensively studied to understand their molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of "(r)-3-Benzyloxy-tetradecanoic acid" and related compounds involves multiple steps, including the selective introduction of functional groups and the control of stereochemistry. Shiozaki and Kobayashi (1992) demonstrated the synthesis of optically active 3-[(benzyloxycarbonyl)oxy]-2,2-difluorotetradecanoic acids from precursors like 3,4,6-tri-O-acetyl-D-glucal and methyl galactopyranoside, showcasing the complexity and precision required in synthesizing such compounds (Shiozaki & Kobayashi, 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to "(r)-3-Benzyloxy-tetradecanoic acid" has been analyzed through various techniques, including X-ray crystallography. For instance, the study by Weissflog et al. (1996) on mesogenic benzoic acids provides insights into the crystal and molecular structure, demonstrating the importance of structure in determining the physical and chemical properties of such compounds (Weissflog et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of "(r)-3-Benzyloxy-tetradecanoic acid" involves its participation in various chemical reactions, highlighting its functional versatility. The work by Yuan et al. (2019) on the synthesis of benzofuran-3(2H)-one scaffolds via Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids illustrates the type of chemical transformations that similar compounds can undergo (Yuan et al., 2019).

Applications De Recherche Scientifique

Anti-Inflammatory and Antioxidant Activities : Monohydroxy tetradecanoic acid isomers, which include compounds similar to (r)-3-Benzyloxy-tetradecanoic acid, have demonstrated significant antielastase, antiurease, and antioxidant activities. These properties make them valuable for applications in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2014).

Acaricidal Activity : A derivative of benzoic acid, closely related to (r)-3-Benzyloxy-tetradecanoic acid, was found to effectively inhibit the energy metabolism of Sarcoptes scabiei, leading to the destruction of the mite’s body structure (Li et al., 2022).

Synthesis of Enantiopure Compounds : The synthesis of enantiopure biphenyl P,N-ligands using compounds similar to (r)-3-Benzyloxy-tetradecanoic acid has been reported. This synthesis contributed to the development of asymmetric additions in chemical reactions, useful in various synthetic applications (Lai et al., 2009).

Lipid Research and Synthesis : The study of carbon-13-labeled tetradecanoic acids, a category that includes (r)-3-Benzyloxy-tetradecanoic acid, has provided methods for preparing diacyl phosphatidylcholines, which are important in lipid research (Sparrow et al., 1983).

Biological Activity of Lipid A : Research has shown that the nonreducing-sugar subunit of bacterial lipid A, which includes the ester-bound (3R)-3-(acyloxy)tetradecanoic acid group, is crucial for its biological activity. This suggests potential applications in studying bacterial endotoxins and their effects (Kiso et al., 1987).

Synthesis of Biodegradable Polymers : Microwave-assisted catalytic transfer hydrogenation techniques have been used to synthesize (R)-3-hydroxyalkanoic acids, which are essential for creating biodegradable poly(3-hydroxyalkanoate) polymers. This represents a significant contribution to the field of environmentally friendly materials (Jaipuri et al., 2004).

Pharmaceutical Synthesis : The compound has been used in the synthesis of optically active diols and other pharmaceutical compounds, showcasing its versatility in drug development and chemical synthesis (Matsumoto et al., 1997; Oikawa et al., 1997).

Biological Screening and Health Impacts : The compound and its derivatives have been involved in various health-related studies, such as the screening of benzo(a)pyrene-DNA adducts and investigations into the health effects of phthalates (Vo‐Dinh et al., 1987; Hauser & Calafat, 2005).

Propriétés

IUPAC Name |

(3R)-3-phenylmethoxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCDVTWILZGAIG-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455584 | |

| Record name | (3R)-3-(Benzyloxy)tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-3-Benzyloxy-tetradecanoic acid | |

CAS RN |

87357-67-3 | |

| Record name | (3R)-3-(Benzyloxy)tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is (R)-3-Benzyloxy-tetradecanoic acid utilized in the synthesis of lipid A precursors?

A: (R)-3-Benzyloxy-tetradecanoic acid serves as a starting material for attaching the characteristic acyl chains to glucosamine units. These modified glucosamine units are then coupled and further modified to yield a biosynthetic precursor of lipid A. [, ]

Q2: Can you provide an example of how (R)-3-Benzyloxy-tetradecanoic acid is incorporated into a synthetic scheme?

A: In the synthesis of a lipid A precursor, researchers employed (R)-3-Benzyloxy-tetradecanoic acid to acylate a protected glucosamine derivative. This acylation step is crucial for introducing one of the two acyl chains present in the target molecule. The synthesis utilizes readily available D-glucosamine as the starting material and involves a series of protection, acylation, coupling, phosphorylation, and deprotection steps to reach the desired precursor. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)

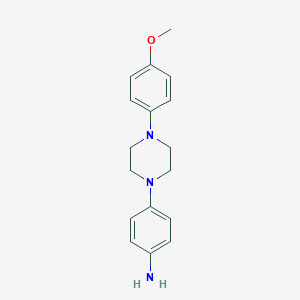

![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)

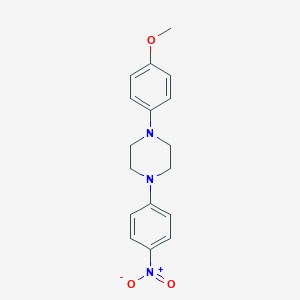

![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)